molecular formula C17H16ClN3OS B10975867 1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

Cat. No.: B10975867
M. Wt: 345.8 g/mol
InChI Key: BUKDTWZDQSZIFV-UHFFFAOYSA-N
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Description

    Reagent: 4-Chlorophenyl isocyanate.

    Condition: Reaction with the intermediate benzothiophene derivative to form the final urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the chlorophenyl group. The final step involves the formation of the urea linkage.

  • Preparation of Benzothiophene Core:

      Starting Material: 2-Acetylthiophene

      Reaction: Cyclization with appropriate reagents to form the benzothiophene ring.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the cyano group or other reducible functionalities.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The cyano group and the benzothiophene moiety are often crucial for binding to the target site, while the chlorophenyl group can enhance the compound’s stability and bioavailability.

Similar Compounds:

    1-(4-Chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea: Lacks the methyl group, which may affect its biological activity and binding affinity.

    1-(4-Chlorophenyl)-3-(3-cyano-6-methyl-1-benzothiophen-2-yl)urea: Lacks the tetrahydro structure, potentially altering its chemical reactivity and stability.

Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which can confer distinct biological activities and chemical properties. The presence of the cyano group, chlorophenyl group, and the tetrahydrobenzothiophene core makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

InChI

InChI=1S/C17H16ClN3OS/c1-10-2-7-13-14(9-19)16(23-15(13)8-10)21-17(22)20-12-5-3-11(18)4-6-12/h3-6,10H,2,7-8H2,1H3,(H2,20,21,22)

InChI Key

BUKDTWZDQSZIFV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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